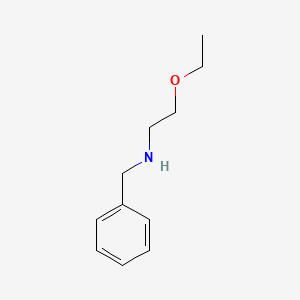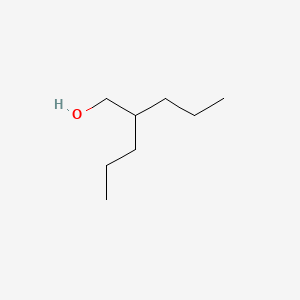
2-Propyl-1-pentanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 1,2-pentanediol can be synthesized from furfuryl alcohol using Pt/CeO2 catalysts, with the yield being significantly affected by the crystal plane of the CeO2 and the chemical state of Pt . Another synthesis method involves the aminoalkylation of [1.1.1]propellane to produce 3-alkylbicyclo[1.1.1]pentan-1-amines, which demonstrates the versatility of reactions involving pentane derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Propyl-1-pentanol can be complex. For example, pentacoordinate 1,2-oxastibetanes exhibit distorted trigonal bipyramidal structures, as determined by X-ray crystallographic analyses . The crystal structures of anti-2,4-bis(X-phenyl)pentane-2,4-diols show various dihedral angles between benzene rings, stabilized by hydrogen bonding and other weak interactions .
Chemical Reactions Analysis
Chemical reactions involving pentane derivatives can be diverse. The thermolysis of 1,2-oxastibetanes can lead to products with retention or inversion of configuration, depending on the reaction conditions . The kinetic modeling of the enantioselective resolution of (R,S)-2-pentanol using lipase catalysis is another example of the complex reactions these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentane derivatives, such as pentan-1-ol, have been studied extensively. The rotational spectra of pentan-2-one provide insights into the torsional barriers of methyl groups, which are important for understanding the dynamics of these molecules . The thermodynamic properties, including heat capacity and entropy, have been measured for pentan-1-ol, revealing the behavior of these compounds at low temperatures . Additionally, the densities and viscosities of binary mixtures involving pentanols have been reported, which are essential for understanding the solution behavior of these alcohols .
Aplicaciones Científicas De Investigación
1. Biofuel and Energy Research
2-Propyl-1-pentanol and its isomers have potential applications in biofuels. Research by Cann and Liao (2009) in "Applied Microbiology and Biotechnology" explored microbial fermentation and metabolic engineering for the production of pentanol isomers, which can be considered for biofuel applications due to their improved fuel properties compared to lower alcohols (Cann & Liao, 2009).
2. Industrial and Chemical Applications
The solubilization of pentanol in sodium dodecyl sulfate (SDS) solutions, as studied by Johnson and Olofsson (1987) in the "Journal of Colloid and Interface Science," suggests applications in industrial and chemical processes involving surfactants and micellar systems (Johnson & Olofsson, 1987).
3. Pharmaceutical and Medical Research
The kinetic modeling and statistical optimization of lipase-catalyzed enantioselective resolution of (R,S)-2-pentanol by Sontakke and Yadav (2011) in "Industrial & Engineering Chemistry Research" highlight its importance in synthesizing chiral intermediates for potential antialzheimer’s drugs (Sontakke & Yadav, 2011).
4. Catalysis and Chemical Reaction Research
Research on solid base-assisted n-pentanol coupling over VIII group metals by Panchenko et al. (2017) in "Industrial & Engineering Chemistry Research" delves into the Guerbet reaction mechanism, crucial for understanding catalytic processes and chemical synthesis (Panchenko et al., 2017).
5. Environmental Science and Emission Control
Studies on the combustion and emission characteristics of diesel engines using pentanol blends, such as those by Yilmaz and Atmanli (2017) in "Fuel," contribute to understanding the environmental impact and potential of higher-chain alcohols in reducing emissions (Yilmaz & Atmanli, 2017).
6. Agricultural Science and Plant Protection
The role of pentanol and its derivatives in plant immunity, as explored by Song,Choi, and Ryu (2015) in "Frontiers in Plant Science," provides insights into novel methods of plant protection and interaction with microbial pathogens, demonstrating the potential of pentanol compounds in agricultural science (Song, Choi, & Ryu, 2015).
7. Material Science and Engineering
The study of pentanol's effects on the properties of micellar systems, as investigated by Candau and Zana (1981) in the "Journal of Colloid and Interface Science," suggests its relevance in understanding the behavior of surfactants, critical for applications in material science and engineering (Candau & Zana, 1981).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Propyl-1-pentanol is a primary alcohol . Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl) . The primary target of 2-Propyl-1-pentanol is likely to be enzymes or receptors that interact with alcohols in biological systems.
Mode of Action
As a primary alcohol, it may participate in reactions involving the hydroxyl (-OH) group . This could involve hydrogen bonding with other molecules, affecting their structure and function
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propyl-1-pentanol. For instance, the compound’s volatility may increase at higher temperatures, potentially affecting its distribution and action . Furthermore, the compound’s reactivity may be influenced by the pH of its environment.
Propiedades
IUPAC Name |
2-propylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHFHLFDRTERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074716 | |
| Record name | 1-Pentanol, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58175-57-8 | |
| Record name | 2-Propyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



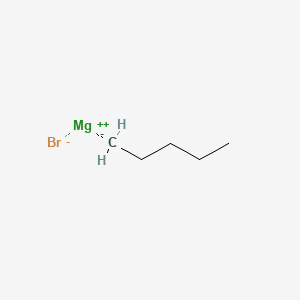
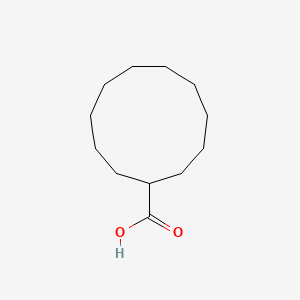
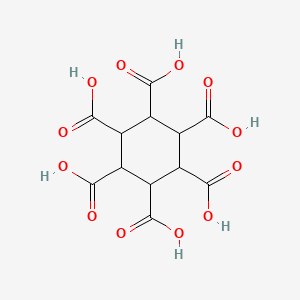

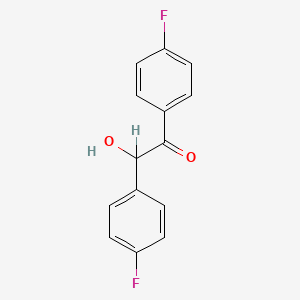
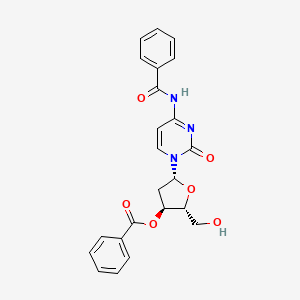
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
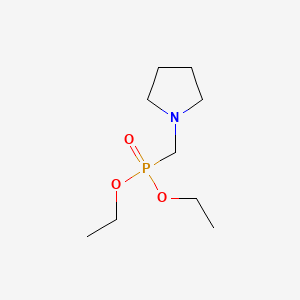
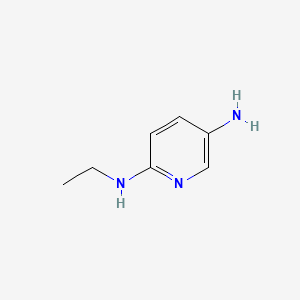
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
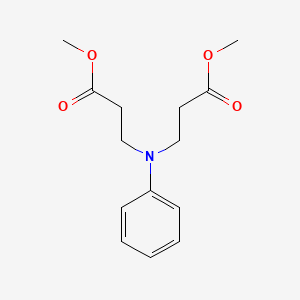
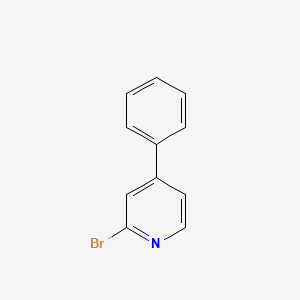
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
